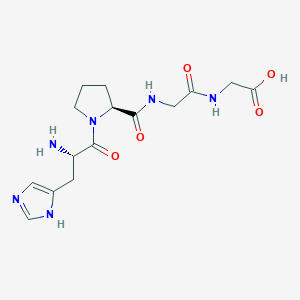
L-Histidyl-L-prolylglycylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Histidyl-L-prolylglycylglycine is a peptide compound composed of the amino acids histidine, proline, glycine, and glycine. This compound is of interest due to its potential biological activities and applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Histidyl-L-prolylglycylglycine can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a resin-bound peptide chain. The amino acids are typically protected with groups such as Fmoc (9-fluorenylmethyloxycarbonyl) to prevent unwanted side reactions. The synthesis proceeds through cycles of deprotection and coupling reactions, with each cycle adding one amino acid to the growing peptide chain. After the desired sequence is assembled, the peptide is cleaved from the resin and purified .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
L-Histidyl-L-prolylglycylglycine can undergo various chemical reactions, including:
Oxidation: The histidine residue can be oxidized to form histidine derivatives.
Reduction: Reduction reactions can modify the peptide’s functional groups.
Substitution: Amino acid residues can be substituted with other amino acids or chemical groups to alter the peptide’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and various amino acid derivatives for substitution reactions. Reaction conditions such as pH, temperature, and solvent choice are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of the histidine residue can produce histidine sulfoxide or histidine sulfone, while substitution reactions can yield peptides with altered amino acid sequences .
Scientific Research Applications
L-Histidyl-L-prolylglycylglycine has several scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its potential role in cellular signaling and protein interactions.
Mechanism of Action
The mechanism of action of L-Histidyl-L-prolylglycylglycine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors on cell surfaces, triggering signaling cascades that lead to various biological effects. For example, it may promote collagen synthesis and tissue repair by activating pathways involved in extracellular matrix production .
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-histidyl-L-lysine: Another peptide with similar biological activities, known for its role in wound healing and anti-inflammatory effects.
Glycyl-L-histidyl-L-lysine-copper complex: A derivative that includes a copper ion, enhancing its biological activity and stability.
Uniqueness
L-Histidyl-L-prolylglycylglycine is unique due to its specific amino acid sequence, which imparts distinct biological properties. Its combination of histidine, proline, and glycine residues allows it to interact with different molecular targets and pathways compared to other peptides .
Properties
CAS No. |
263255-51-2 |
|---|---|
Molecular Formula |
C15H22N6O5 |
Molecular Weight |
366.37 g/mol |
IUPAC Name |
2-[[2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C15H22N6O5/c16-10(4-9-5-17-8-20-9)15(26)21-3-1-2-11(21)14(25)19-6-12(22)18-7-13(23)24/h5,8,10-11H,1-4,6-7,16H2,(H,17,20)(H,18,22)(H,19,25)(H,23,24)/t10-,11-/m0/s1 |
InChI Key |
MNQPHDJYSZIOQT-QWRGUYRKSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=CN2)N)C(=O)NCC(=O)NCC(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CN=CN2)N)C(=O)NCC(=O)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methoxy-4-[3-(3-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol](/img/structure/B12565704.png)


![2-Butanone, 1-[3-(1,3-dioxolan-2-yl)phenyl]-3-methyl-](/img/structure/B12565721.png)
![Pyridine, 2-[8-(3-pyridinyl)-1-naphthalenyl]-](/img/structure/B12565723.png)
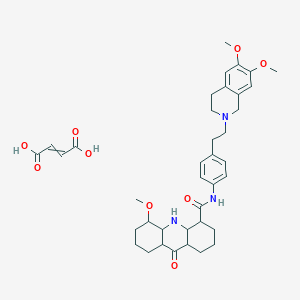
![(4S)-4-[(Benzylsulfanyl)methyl]-1,3-thiazolidine-2-thione](/img/structure/B12565735.png)
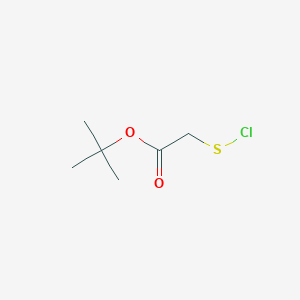
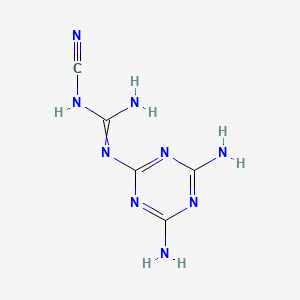
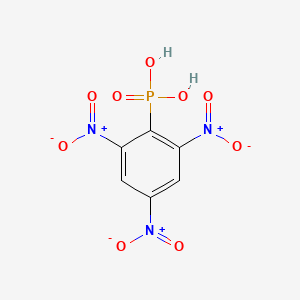
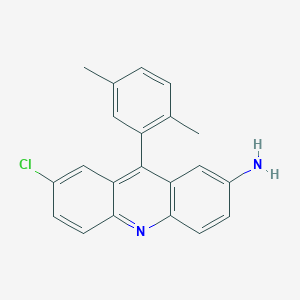
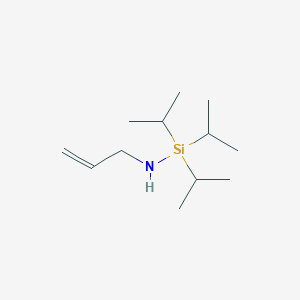
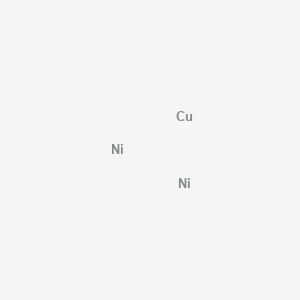
![2-Oxazolidinone, 3-[(4S)-4-methyl-1-oxohexyl]-4-(phenylmethyl)-, (4S)-](/img/structure/B12565786.png)
